molecular formula C18H16BrNO4S B3496016 Ethyl 2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetate

Ethyl 2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetate

Cat. No.: B3496016
M. Wt: 422.3 g/mol
InChI Key: NKSGCCXNIKPENW-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetate is a complex organic compound that features a benzothiazole moiety, a bromo substituent, and a methoxy group attached to a phenoxyacetate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetate typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Esterification: The final step involves the esterification of the phenoxyacetic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety.

    Reduction: Reduction reactions can target the bromo substituent, converting it to a hydrogen atom.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the de-brominated compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the biological activity of benzothiazole derivatives, including their antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetate is likely related to its ability to interact with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, modulating their activity. The bromo and methoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1,3-benzothiazol-2-yl)acetate: Lacks the bromo and methoxy substituents.

    2-(2-bromo-6-methoxyphenoxy)acetic acid: Lacks the benzothiazole moiety.

    4-(1,3-benzothiazol-2-yl)phenol: Lacks the ethyl acetate group.

Uniqueness

Ethyl 2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzothiazole moiety, along with the bromo and methoxy substituents, makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO4S/c1-3-23-16(21)10-24-17-12(19)8-11(9-14(17)22-2)18-20-13-6-4-5-7-15(13)25-18/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSGCCXNIKPENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetate
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Ethyl 2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetate
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Ethyl 2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetate
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